molecular formula C17H20N4O7 B571005 Suc-Gly-Pro-pNA CAS No. 115846-45-2

Suc-Gly-Pro-pNA

Cat. No.: B571005
CAS No.: 115846-45-2
M. Wt: 392.368
InChI Key: VZJOBHXJPRQCGO-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Gly-Pro-pNA involves the condensation of succinyl-glycine and proline with para-nitroaniline. The reaction typically uses phosphorus oxychloride as a condensing agent. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

Suc-Gly-Pro-pNA exerts its effects by serving as a substrate for prolyl endopeptidases. The enzyme recognizes the proline residue and cleaves the peptide bond, releasing para-nitroaniline. This reaction is highly specific and allows for the precise measurement of enzyme activity. The molecular targets involved include the active site of prolyl endopeptidases, where the substrate binds and undergoes hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-Gly-Pro-pNA is unique due to its specific recognition by prolyl endopeptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its stability and solubility in aqueous solutions make it a preferred choice for various biochemical assays .

Biological Activity

Suc-Gly-Pro-pNA (Succinyl-Gly-Pro-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays to study the activity of prolyl endopeptidases and dipeptidyl peptidases (DPPs). Its structure allows for the release of p-nitroaniline (pNA) upon cleavage, which can be quantitatively measured. This article explores the biological activity of this compound, its applications in research, and relevant findings from various studies.

Chemical Structure

This compound is composed of a succinyl group linked to a glycine-proline dipeptide followed by a p-nitroanilide moiety. The general structure can be represented as follows:

SucGlyPropNA\text{Suc}-\text{Gly}-\text{Pro}-\text{pNA}

Enzyme Substrate for Dipeptidyl Peptidases

This compound is primarily utilized as a substrate for studying DPP-IV (dipeptidyl peptidase IV) and related enzymes. The cleavage of this substrate by DPP-IV results in the release of pNA, which can be detected spectrophotometrically at 410 nm. This property makes it an effective tool for measuring enzyme activity in various biochemical assays.

Kinetic Studies

Kinetic parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number) have been derived from studies using this compound. For example, one study reported that the hydrolysis of this compound followed Michaelis-Menten kinetics, allowing for the determination of enzyme efficiency and specificity .

Enzyme Substrate K_m (µM) k_{cat} (s^{-1})
DPP-IVThis compound2000.5
Prolyl EndopeptidaseThis compound1500.8

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

  • DPP-IV Inhibition Studies : Research has shown that various compounds can inhibit DPP-IV activity when using this compound as a substrate. For instance, a study demonstrated that certain gold complexes exhibited competitive inhibition, with IC50 values ranging from 23 to 99 µM depending on the inhibitor .
  • Prolyl Endopeptidase Activity : A comparative analysis highlighted the utility of this compound over other substrates like Z-Gly-Pro-pNA due to its higher solubility across pH ranges, facilitating more accurate kinetic measurements .
  • Bacterial Enzyme Studies : The amidolytic activity of bacterial prolyl endopeptidases was assessed using this compound, revealing insights into enzyme specificity and potential roles in bacterial growth and host tissue proteolysis .

In Vitro Assays

In vitro assays using this compound have been pivotal in elucidating enzyme mechanisms and interactions:

  • Competitive Inhibition : Lineweaver-Burk plots constructed from data obtained with this compound demonstrated competitive inhibition patterns for several tested inhibitors .
  • Substrate Specificity : The substrate specificity of prolyl endopeptidases was evaluated using this compound alongside immunogenic peptides, illustrating its effectiveness in distinguishing enzyme preferences .

Molecular Docking Studies

Molecular docking studies have been conducted to predict binding interactions between DPP-IV and substrates like this compound, providing insights into the structural basis for enzyme-substrate interactions .

Q & A

Basic Research Questions

Q. What are the standard protocols for using Suc-Gly-Pro-pNA in prolyl endopeptidase activity assays?

this compound is a fluorogenic substrate for prolyl endopeptidase (PEP), where cleavage releases p-nitroaniline (pNA), detectable at 405 nm. Standard protocols involve:

  • Substrate Preparation : Dissolve in DMSO or assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to avoid precipitation .
  • Assay Conditions : Use 0.1–1.0 mM substrate, 25–37°C, and monitor absorbance over 10–30 minutes. Include controls without enzyme or substrate to rule out auto-hydrolysis .
  • Data Normalization : Express activity as ΔA405/min/mg protein.

Q. How should researchers calculate kinetic parameters (Km, Vmax) using this compound-derived data?

Apply the Michaelis-Menten equation: v=Vmax[S]Km+[S]v = \frac{V_{\text{max}} [S]}{K_m + [S]}

  • Perform substrate titration (0.05–2.0 mM) under initial rate conditions.
  • Use nonlinear regression (e.g., GraphPad Prism) or Lineweaver-Burk plots. Account for background noise from buffer components .

Q. What controls are essential when employing this compound in high-throughput screening?

  • Negative Controls : Substrate-only wells to detect non-enzymatic hydrolysis.
  • Positive Controls : Purified PEP enzyme or a known activator (e.g., Z-Pro-prolinal).
  • Inhibitor Validation : Include a specific PEP inhibitor (e.g., Fmoc-Ala-Pyrr-CN) to confirm signal specificity .

Q. What are the storage and handling requirements for this compound?

  • Storage : Aliquot and store at -80°C to -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent degradation.
  • Handling : Use amber vials to limit light exposure, which can degrade the pNA moiety .

Advanced Research Questions

Q. How can researchers optimize assay conditions to minimize substrate inhibition with this compound?

Substrate inhibition occurs at high concentrations due to non-productive binding. To optimize:

  • Titration Curve : Test 0.1–5.0 mM substrate to identify the linear range.
  • Buffer Optimization : Adjust pH (7.0–8.0) and ionic strength (50–150 mM NaCl) to stabilize enzyme-substrate interactions.
  • Kinetic Modeling : Use the modified Michaelis-Menten equation for substrate inhibition:
    v=Vmax[S]Km+[S](1+[S]Ki)v = \frac{V_{\text{max}} [S]}{K_m + [S] \left(1 + \frac{[S]}{K_i}\right)}

where KiK_i is the inhibition constant .

Q. How can discrepancies in reported Km values for this compound across studies be resolved?

Discrepancies often arise from:

  • Enzyme Source : Recombinant vs. tissue-extracted PEP may have varying purity or isoforms.
  • Assay Temperature : Kinetic parameters differ between 25°C (in vitro) and 37°C (physiological).
  • Data Normalization : Normalize to protein concentration (Bradford assay) rather than activity units. Cross-validate with a secondary substrate (e.g., Suc-Ala-Pro-pNA) .

Q. What methodologies validate the specificity of this compound in complex biological samples?

  • Inhibitor Studies : Pre-treat samples with PEP-specific inhibitors (e.g., Z-Pro-prolinal) to confirm signal reduction.
  • Mutant Enzymes : Use CRISPR-edited PEP-knockout cell lines to establish background activity.
  • Cross-Reactivity Tests : Screen against related proteases (e.g., dipeptidyl peptidase IV) .

Q. How can computational modeling complement this compound-based enzyme kinetics?

  • Molecular Dynamics (MD) Simulations : Model substrate binding to PEP’s active site to predict pH or mutation effects.
  • Docking Studies : Identify residues critical for substrate recognition (e.g., Gly-Pro motif interactions).
  • Machine Learning : Train models on kinetic data to predict inhibitor efficacy .

Q. What are the best practices for integrating this compound assays with other enzymatic measurements?

  • Sequential Assays : Quench PEP activity before initiating a second assay (e.g., using a chelator for metalloproteases).
  • Parallel Detection : Use multi-well plates with orthogonal substrates (fluorogenic + chromogenic) and wavelength-specific detectors.
  • Data Correlation : Apply multivariate analysis to link PEP activity with downstream pathways (e.g., neuropeptide processing) .

Q. How should researchers address contradictory findings in pH-dependent activity profiles using this compound?

Contradictions may stem from:

  • Buffer Interference : Compare Tris-HCl vs. phosphate buffers, which can alter enzyme stability.
  • Ion Effects : Test divalent cations (e.g., Ca²⁺, Zn²⁺) that modulate PEP conformation.
  • Structural Analysis : Use circular dichroism (CD) to assess PEP structural changes at varying pH .

Properties

IUPAC Name

4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOBHXJPRQCGO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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